molecular formula C9H17F3N2O2S B12977228 Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide

Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B12977228
M. Wt: 274.31 g/mol
InChI Key: HANHCFAFFUKHBW-UHFFFAOYSA-N
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Description

Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide is a chemical compound with a unique structure that includes a cyclohexyl ring, an amino group, and a trifluoropropane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane-dimethyl sulfide complex .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoropropane sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can lead to the formation of various substituted sulfonamides.

Scientific Research Applications

Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Rel-N-((1r,4r)-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide can be compared with similar compounds such as:

Properties

Molecular Formula

C9H17F3N2O2S

Molecular Weight

274.31 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide

InChI

InChI=1S/C9H17F3N2O2S/c10-9(11,12)5-6-17(15,16)14-8-3-1-7(13)2-4-8/h7-8,14H,1-6,13H2

InChI Key

HANHCFAFFUKHBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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